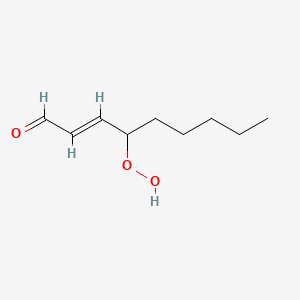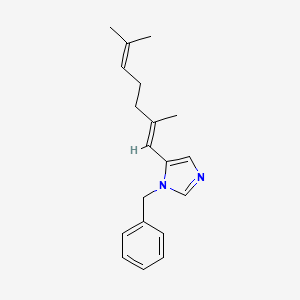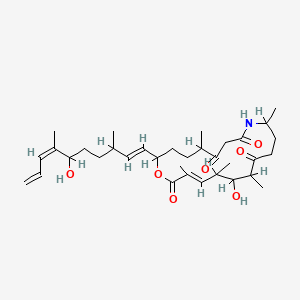
2-Hydroxy-2,4-pentadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxypenta-2,4-dienoic acid is a 5-carbon, bis-unsaturated, alpha-hydroxy fatty acid metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). It is a 2-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy polyunsaturated fatty acid. It derives from a penta-2,4-dienoic acid. It is a conjugate acid of a 2-hydroxypenta-2,4-dienoate. It is a tautomer of a 2-oxopent-4-enoic acid.
Wissenschaftliche Forschungsanwendungen
Bacterial Catabolism and Aromatic Compound Degradation
2-Hydroxypentadienoic acid hydratase is involved in bacterial catabolic pathways for degrading aromatic compounds. In a study by Pollard and Bugg (1998), the enzyme was isolated from Escherichia coli, requiring a divalent metal ion, preferably Mn2+, for activity. This study emphasizes the enzyme's role in aromatic compound degradation pathways (Pollard & Bugg, 1998).
Synthetic Chemistry and Macrocyclic Compound Synthesis
Ghera et al. (1995) utilized 4-Hydroxymethyl-2,4-pentadienoate for synthesizing keto bridged bicyclo alkanones and a 12-membered macrodilide with two trans double bonds. This demonstrates the chemical's potential in constructing complex organic structures (Ghera, Ramesh, Laxer, & Hassner, 1995).
Enzymatic Oxidation and Inhibition Studies
Marcotte and Walsh (1978) identified 2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone as a product following the enzymatic oxidation of propargylglycine. This research aids in understanding the enzymatic pathways and inhibition mechanisms involving similar compounds (Marcotte & Walsh, 1978).
Study of Stereochemical Properties
Research by Closa et al. (1992) on electrophilic addition reactions of (E)-2,4-pentadienoic acid led to the synthesis of bromodeoxypentonic acids, esters, and lactones in various configurations. This highlights the stereochemical versatility of 2,4-pentadienoic acid derivatives (Closa et al., 1992).
Abscisic Acid Analogues Synthesis
Ward and Gai (1997) discussed the conversion of abscisic acid, a plant hormone, into various aldehydes, alcohols, and triols using 2,4-pentadienoic acid derivatives. This research offers insights into the synthesis of plant hormone analogues and their potential applications (Ward & Gai, 1997).
Biodegradable Polymer Synthesis
Zhang, Ren, and Baker (2014) presented a safe and economical method to synthesize 2-Hydroxy-4-pentynoic acid, a precursor to ‘clickable’ biodegradable polylactide. This showcases the role of 2-Hydroxy-2,4-pentadienoic acid derivatives in creating functional biodegradable polymers (Zhang, Ren, & Baker, 2014).
NMR Spectroscopy Analysis
Kelly (1968) conducted an exact analysis of the NMR spectrum of trans-2,4-pentadienoic acid, contributing to our understanding of the compound's molecular structure and behavior in spectroscopic studies (Kelly, 1968).
Eigenschaften
CAS-Nummer |
50480-68-7 |
|---|---|
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
(2Z)-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3- |
InChI-Schlüssel |
VHTQQDXPNUTMNB-ARJAWSKDSA-N |
Isomerische SMILES |
C=C/C=C(/C(=O)O)\O |
SMILES |
C=CC=C(C(=O)O)O |
Kanonische SMILES |
C=CC=C(C(=O)O)O |
Synonyme |
2-hydroxy-2,4-pentadienoic acid 2-hydroxypent-2,4-dienoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


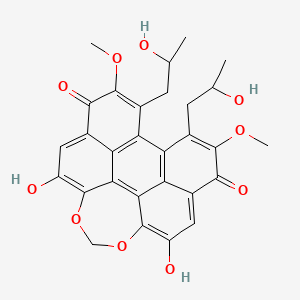


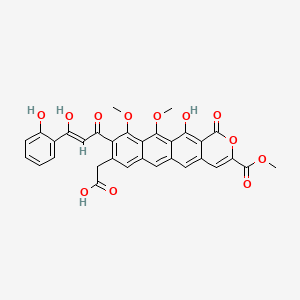


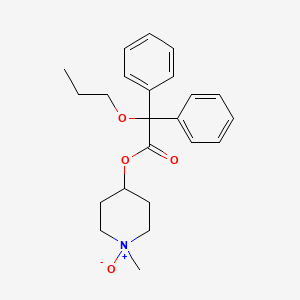
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)



